molecular formula C12H16 B14744671 (3-Methylcyclopentyl)benzene CAS No. 5078-75-1

(3-Methylcyclopentyl)benzene

Cat. No.: B14744671
CAS No.: 5078-75-1
M. Wt: 160.25 g/mol
InChI Key: SIXFIJSVWPHSPL-UHFFFAOYSA-N
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Description

(3-Methylcyclopentyl)benzene ( 5078-75-1) is an alkylated aromatic compound with the molecular formula C12H16 and a molecular weight of 160.25 g/mol . Its primary significance in organic chemistry is its role as a product in classic Friedel-Crafts alkylation reactions . The study of its formation and isomeric distribution is fundamental for understanding carbocation rearrangement mechanisms , a key concept in physical organic chemistry . When alkylating benzene with methylcyclopentyl precursors, the reaction proceeds through carbocation intermediates that can undergo structural rearrangements, such as hydride or methyl shifts, before attacking the benzene ring . Analyzing the ratio of this compound to its isomers provides researchers with valuable data on the relative stabilities of carbocation intermediates and the energy barriers for their interconversion, offering insight into reaction kinetics and thermodynamic control . Beyond its role as a model compound in mechanistic studies, this compound is also identified in industrial contexts, particularly as an impurity or byproduct in processes like the hydroalkylation of benzene to produce cyclohexylbenzene, a precursor to phenol and cyclohexanone . Its presence in these streams is linked to side reactions involving methylcyclopentane and is therefore a subject of analysis in process optimization and impurity profiling . Synthetic routes to this compound primarily involve Friedel-Crafts alkylation using precursors like 3-methylcyclopentanol or 3-methylcyclopentyl halides in the presence of acid catalysts such as AlCl₃ or H₂SO₄ . An alternative, more controlled method employs Grignard reagent mediation, where 3-methylcyclopentyl magnesium bromide undergoes a cross-coupling reaction with bromobenzene catalyzed by a nickel complex . Please note that this product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5078-75-1

Molecular Formula

C12H16

Molecular Weight

160.25 g/mol

IUPAC Name

(3-methylcyclopentyl)benzene

InChI

InChI=1S/C12H16/c1-10-7-8-12(9-10)11-5-3-2-4-6-11/h2-6,10,12H,7-9H2,1H3

InChI Key

SIXFIJSVWPHSPL-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)C2=CC=CC=C2

Origin of Product

United States

Synthetic Methodologies for 3 Methylcyclopentyl Benzene

Classical Alkylation Approaches

Classical alkylation methods, particularly the Friedel-Crafts reaction, represent a foundational strategy for the formation of carbon-carbon bonds between aromatic rings and alkyl groups.

Friedel-Crafts Alkylation Pathways

The Friedel-Crafts alkylation is a primary method for attaching a 3-methylcyclopentyl group to a benzene (B151609) ring. This electrophilic aromatic substitution reaction involves the generation of a carbocation or a related electrophilic species that is subsequently attacked by the electron-rich benzene ring.

The key to a successful Friedel-Crafts alkylation is the generation of the 3-methylcyclopentyl carbocation. This can be accomplished through two main precursors: 3-methylcyclopentanol (B93247) or a 3-methylcyclopentyl halide.

When 3-methylcyclopentanol is used, a strong acid catalyst such as sulfuric acid (H₂SO₄) or concentrated hydrochloric acid (HCl) is required to protonate the hydroxyl group, which then departs as a water molecule, leaving behind the desired carbocation.

Alternatively, a 3-methylcyclopentyl halide (e.g., chloride or bromide) can be treated with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). The Lewis acid coordinates to the halogen, facilitating its departure and the formation of the carbocation. youtube.com

The reaction is typically carried out with benzene serving as both the reactant and the solvent. The choice of catalyst and reaction temperature are critical parameters that influence the reaction's outcome. For instance, reactions using AlCl₃ may be conducted at temperatures ranging from 25–80°C.

Table 1: Reaction Conditions for Friedel-Crafts Alkylation

CatalystPrecursorTemperature
AlCl₃3-Methylcyclopentyl Halide25-80°C
FeCl₃3-Methylcyclopentyl Halide25°C
H₂SO₄3-MethylcyclopentanolAmbient

Carbocation rearrangements are another concern. The initially formed secondary carbocation at the point of attachment on the cyclopentyl ring can potentially undergo hydride shifts to form a more stable tertiary carbocation, leading to isomeric products. Optimizing the reaction temperature can help to minimize these rearrangements. For instance, conducting the reaction at a lower temperature range of 0–5°C has been shown to be effective in reducing side reactions.

The stoichiometric ratio of the reactants and catalyst is also crucial for optimizing the yield. A common ratio is 1:1.2 of benzene to the alkyl halide. Recent advancements have explored the use of deep eutectic solvents (DES) based on FeCl₃ and glycerol, which can enhance regioselectivity and yield while offering a more environmentally benign and recyclable catalyst system.

Stereoselective Synthesis Considerations

(3-Methylcyclopentyl)benzene possesses two stereocenters, leading to the possibility of cis and trans diastereomers. The classical Friedel-Crafts alkylation, proceeding through a planar carbocation intermediate, generally does not offer significant stereocontrol. The attack of the benzene ring on the carbocation can occur from either face with nearly equal probability, resulting in a mixture of cis and trans isomers.

Achieving stereoselectivity in this context is challenging. While the scientific literature describes methods for the stereocontrolled synthesis of other 1,3-disubstituted cyclopentanes, specific protocols for the stereoselective synthesis of this compound are not widely reported. nih.gov In principle, a stereoselective synthesis could be approached by using a chiral catalyst or a stereochemically pure precursor that influences the stereochemical outcome of the reaction. However, the transient and reactive nature of the carbocation intermediate makes such control difficult to achieve in a standard Friedel-Crafts reaction.

Organometallic Coupling Reactions

Organometallic reagents provide an alternative and often more controlled route for the synthesis of alkyl-substituted aromatic compounds.

Grignard Reagent Mediated Syntheses

A viable, though less common, method for the synthesis of this compound involves a cross-coupling reaction using a Grignard reagent. This approach offers an alternative to the potential rearrangements and polyalkylation associated with Friedel-Crafts reactions.

The synthesis begins with the preparation of the Grignard reagent, 3-methylcyclopentyl magnesium bromide . This is achieved by reacting 3-methylcyclopentyl bromide with magnesium metal in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF).

The subsequent step is the coupling of the Grignard reagent with a benzene derivative, typically bromobenzene . This cross-coupling reaction is catalyzed by a nickel complex, such as NiCl₂(dppe) (dppe = 1,2-bis(diphenylphosphino)ethane). The reaction has been reported to yield this compound, with one study noting a yield of 58%. The yield can be limited by the steric hindrance around the reactive centers of the reactants.

Industrial Synthesis Contexts and Byproduct Analysis

The presence of this compound in industrial streams is often as an impurity or byproduct rather than a target molecule. Its formation is intricately linked to the reaction conditions and feedstocks of large-scale chemical manufacturing.

Role as a Byproduct in Phenol (B47542) Production Processes

The modern production of phenol, a crucial commodity chemical, is dominated by the cumene (B47948) process. However, an alternative route starting from the hydroalkylation of benzene to cyclohexylbenzene (B7769038), followed by oxidation and acid-catalyzed cleavage to phenol and cyclohexanone, has been developed. In this cyclohexylbenzene-based process, this compound can be present as an impurity in the cyclohexylbenzene feed, which subsequently carries through the process.

The primary byproducts from the oxidation and cleavage of cyclohexylbenzene hydroperoxide are phenylcyclohexanols and phenylcyclohexanones. While this compound is not a direct product of the cleavage reaction, its presence in the final phenol product stream can be traced back to the initial cyclohexylbenzene production step.

Impurity Formation in Hydroalkylation Reactions

The hydroalkylation of benzene to produce cyclohexylbenzene is a key industrial process that can inadvertently lead to the formation of this compound as an impurity. During this reaction, which is typically catalyzed by a solid acid catalyst, side reactions can occur. One of the major byproducts of benzene hydroalkylation is methylcyclopentane (B18539).

The formation of this compound arises from the subsequent alkylation of benzene with the in-situ generated methylcyclopentane. The acidic nature of the catalyst used in the hydroalkylation process facilitates this secondary alkylation reaction. The likely mechanism involves the protonation of methylcyclopentane by the acid catalyst, leading to the formation of a carbocation intermediate. This electrophilic species can then attack the benzene ring in a classic Friedel-Crafts alkylation manner, yielding this compound.

The reaction conditions, including temperature, pressure, and the specific type of acid catalyst employed, can influence the rate of formation of methylcyclopentane and its subsequent reaction with benzene, thereby affecting the concentration of this compound as an impurity in the final cyclohexylbenzene product.

Table 1: Byproducts in Cyclohexylbenzene-based Phenol Production

Chemical Reactivity and Transformation Pathways of 3 Methylcyclopentyl Benzene

Oxidation Reactions

The alkyl side chain of (3-methylcyclopentyl)benzene is susceptible to oxidation, particularly at the benzylic position. libretexts.org This increased reactivity is due to the stabilization of reaction intermediates, such as free radicals, by the adjacent benzene (B151609) ring. libretexts.orglibretexts.orgalmerja.com

Oxidation of this compound can lead to the formation of various oxygen-containing compounds, including ketones and carboxylic acids. numberanalytics.comfiveable.me Strong oxidation of the alkyl side chain results in the cleavage of the benzylic carbon-carbon bond of the cyclopentyl ring, ultimately converting the entire substituent into a carboxyl group. tiwariacademy.comtiwariacademy.com This process, known as side-chain oxidation, yields benzoic acid. libretexts.orgnumberanalytics.comtiwariacademy.com Regardless of the length or complexity of the alkyl group, as long as there is a hydrogen atom on the benzylic carbon, the product of vigorous oxidation is typically benzoic acid. libretexts.org

Under milder conditions, oxidation can potentially occur at the benzylic position to form a ketone, specifically (3-methylcyclopentyl)phenyl ketone, although this often requires specific reagents and controlled conditions to prevent further oxidation to the carboxylic acid. fiveable.me

A variety of oxidizing agents can be employed for the oxidation of alkylbenzenes like this compound. numberanalytics.com The choice of agent and reaction conditions determines the extent of the oxidation and the nature of the final product. numberanalytics.com

Table 1: Common Oxidizing Agents for Alkylbenzenes

Oxidizing Agent Typical Conditions Primary Product(s)
Potassium permanganate (B83412) (KMnO₄) Heated, aqueous, acidic or alkaline Benzoic acid libretexts.orgtiwariacademy.comcommonorganicchemistry.com
Chromic acid (H₂CrO₄) or other Cr(VI) reagents (e.g., CrO₃, K₂Cr₂O₇) Acidic conditions (e.g., H₂SO₄) Benzoic acid, ketones numberanalytics.comtiwariacademy.comorganicmystery.com

Strong oxidizing agents like potassium permanganate (KMnO₄) and chromic acid are commonly used to convert alkylbenzenes to benzoic acids. libretexts.orgtiwariacademy.comtiwariacademy.com These reactions are typically performed under heating in aqueous acidic or alkaline solutions. libretexts.orgorganicmystery.com The reaction mechanism often involves a free-radical pathway at the benzylic position. numberanalytics.com

Reduction Reactions

Reduction reactions of this compound can target either the aromatic benzene ring or potential carbonyl groups that may have been introduced through oxidation.

The benzene ring of this compound is notably stable due to its aromaticity and is resistant to reduction under standard catalytic hydrogenation conditions that would readily reduce a typical alkene double bond. libretexts.orgyoutube.com However, under more forceful conditions, the aromatic ring can be fully hydrogenated. This process converts the benzene ring into a cyclohexane (B81311) ring, yielding (3-methylcyclopentyl)cyclohexane. libretexts.org

If this compound were to be synthesized via the Friedel-Crafts acylation followed by a reduction step, the intermediate ketone, (3-methylcyclopentyl)phenyl ketone, would be reduced. libretexts.orglibretexts.org The carbonyl group (C=O) directly attached to the benzene ring is activated towards reduction and can be converted to a methylene (B1212753) group (CH₂) under catalytic hydrogenation conditions. libretexts.orgyoutube.com

Catalytic hydrogenation is the primary method for the reduction of aromatic compounds. numberanalytics.com The specific conditions and catalyst choice are critical for determining which part of the molecule is reduced. libretexts.org

Reduction of the Aromatic Ring : To reduce the benzene ring, harsh conditions are necessary. This typically involves high pressures of hydrogen gas (e.g., 100 atmospheres) and elevated temperatures, often with a nickel or rhodium on carbon catalyst. libretexts.orgyoutube.com Platinum catalysts can also be used under high pressure. libretexts.org

Reduction of a Benzylic Carbonyl Group : An aryl alkyl ketone can be reduced to an alkylbenzene under milder conditions. Catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst with hydrogen gas at or near atmospheric pressure is effective for this transformation. libretexts.orglibretexts.org This method is particularly useful as it does not affect other functional groups like nitro groups (which would be reduced to amines). libretexts.org Alternative methods for reducing benzylic ketones to methylene groups include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) and the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). youtube.com

Table 2: Catalytic Hydrogenation Conditions

Moiety to be Reduced Catalyst Conditions Product from this compound
Aromatic Ring Ni, Pt, or Rh on Carbon High H₂ pressure (e.g., >100 atm), elevated temperature (3-Methylcyclopentyl)cyclohexane libretexts.orgyoutube.com

Electrophilic Aromatic Substitution Reactions

The benzene ring of this compound is nucleophilic and can undergo electrophilic aromatic substitution (EAS), a class of reactions fundamental to aromatic chemistry. msu.edu The attached 3-methylcyclopentyl group influences both the rate of reaction and the position of substitution on the ring.

Alkyl groups, such as the 3-methylcyclopentyl group, are activating substituents. fiveable.me They donate electron density to the benzene ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. fiveable.melibretexts.org This enhanced reactivity means that EAS reactions on this compound will proceed faster than on unsubstituted benzene. libretexts.org

Furthermore, alkyl groups are classified as ortho, para-directors. fiveable.melibretexts.org This means that incoming electrophiles will preferentially substitute at the positions ortho (carbon 2 and 6) and para (carbon 4) to the 3-methylcyclopentyl group. libretexts.orgmasterorganicchemistry.com This directional preference is due to the stabilization of the carbocation intermediate (the arenium ion or sigma complex) formed during the reaction. When the electrophile attacks at the ortho or para position, one of the resonance structures of the intermediate places the positive charge on the carbon atom directly attached to the alkyl group, which provides extra stabilization. msu.edu

Common electrophilic aromatic substitution reactions include:

Halogenation : Introduction of a halogen (e.g., Br₂, Cl₂) with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃).

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid (H₂SO₄/SO₃).

Friedel-Crafts Alkylation : Introduction of an alkyl group (R-Cl) with a Lewis acid catalyst (e.g., AlCl₃).

Friedel-Crafts Acylation : Introduction of an acyl group (RCO-Cl) with a Lewis acid catalyst (e.g., AlCl₃). msu.edu

For this compound, these reactions would yield a mixture of ortho- and para-substituted products, with the para isomer often being the major product due to reduced steric hindrance compared to the ortho positions. libretexts.org

Table 3: Compound Names Mentioned

Compound Name
This compound
(3-methylcyclopentyl)cyclohexane
(3-methylcyclopentyl)phenyl ketone
(3-methylcyclopentyl)cyclopentanol
Benzaldehyde
Benzene
Benzenesulfonic acid
Benzoic acid
Benzyl bromide
Benzyl chloride
Chlorobenzene
Chloroethane
Cumene (B47948)
Cyclohexane
Diphenylmethane
Ethyl benzoate
Ethylbenzene (B125841)
Meta-nitroacetophenone
N-bromosuccinimide
Nitrobenzene
o-Xylene
Propiophenone
Propylbenzene

Radical-Mediated Transformations

While electrophilic substitution at the aromatic ring is a dominant reaction pathway, the aliphatic 3-methylcyclopentyl substituent can also undergo transformations, particularly those involving radical intermediates.

Hydrodealkenylation is a radical-mediated process that involves the cleavage of a C(sp³)–C(sp²) bond, effectively removing an alkenyl group and replacing it with a hydrogen atom. nih.gov While this reaction is typically applied to compounds containing an alkene moiety, a related process, hydrodealkylation, can occur with alkyl-substituted benzenes under harsh conditions (high temperature and pressure with a hydrogen source), though this is more of an industrial process for dealkylation (e.g., toluene (B28343) to benzene) and less of a selective laboratory transformation.

A laboratory-scale hydrodealkenylation typically involves the ozonolysis of an alkene in the presence of an alcohol to form an α-alkoxyhydroperoxide. nih.gov This intermediate is then treated with an iron(II) salt, which reduces the O-O bond to generate an alkoxyl radical. This radical can then undergo β-scission, leading to the formation of an alkyl radical and the cleavage of a C-C bond. nih.gov In the final step, the alkyl radical abstracts a hydrogen atom from a suitable donor. nih.gov For a molecule like this compound, this specific pathway is not directly applicable as it lacks an alkenyl group. However, related radical fragmentation of the alkyl side chain could be envisioned under specific radical-generating conditions.

The C-H bonds of the 3-methylcyclopentyl group are susceptible to abstraction by radical species. The stability of the resulting alkyl radical determines the site of abstraction. In general, the order of stability for alkyl radicals is tertiary > secondary > primary. The 3-methylcyclopentyl substituent has several types of C-H bonds:

Benzylic C-H bond: The C-H bond at the carbon atom directly attached to the benzene ring (C1 of the cyclopentyl ring). Abstraction of this hydrogen would lead to a secondary benzylic radical. Benzylic radicals are particularly stabilized by resonance with the adjacent benzene ring.

Tertiary C-H bond: The C-H bond at the carbon bearing the methyl group (C3 of the cyclopentyl ring). Abstraction here would yield a tertiary radical.

Secondary C-H bonds: The remaining C-H bonds on the cyclopentyl ring. Abstraction at these positions would result in secondary radicals.

Primary C-H bonds: The C-H bonds of the methyl group, leading to a primary radical upon abstraction.

Therefore, hydrogen abstraction is most likely to occur at the benzylic position due to the resonance stabilization of the resulting radical. Abstraction at the tertiary carbon (C3) is also a favorable pathway. The relative rates of abstraction would depend on the specific radical species and reaction conditions. Once formed, these alkyl radicals can undergo various subsequent reactions, such as oxidation, dimerization, or reaction with other radical scavengers.

Table 4: Potential Sites of Radical Hydrogen Abstraction from this compound

Position of H-AbstractionType of Radical FormedRelative Stability
Benzylic (C1)Secondary, BenzylicMost Stable
Tertiary (C3)TertiaryVery Stable
Secondary (Cyclopentyl)SecondaryStable
Primary (Methyl)PrimaryLeast Stable

Rearrangement Reactions Involving this compound and Related Systems

Rearrangement reactions are common in carbocation chemistry, and they are particularly relevant to the synthesis of this compound via Friedel-Crafts alkylation. The generation of a carbocation on the cyclopentyl ring during the alkylation process can lead to skeletal rearrangements to form more stable carbocations. libretexts.org

For instance, if the initial carbocation is formed at a secondary position on the cyclopentyl ring, it can undergo a 1,2-hydride shift or a 1,2-alkyl shift (including ring-opening or contraction, though less likely for a five-membered ring) to form a more stable tertiary carbocation if possible. libretexts.orglibretexts.orgchemistrysteps.com The formation of the 3-methylcyclopentyl carbocation from 3-methylcyclopentanol (B93247) in the presence of strong acid is a key step in one synthetic route. This secondary carbocation is relatively stable, but rearrangements to other isomeric structures could potentially occur, leading to a mixture of products. For example, a hydride shift could potentially move the positive charge to the carbon bearing the methyl group, forming a tertiary carbocation, which would then alkylate the benzene ring.

The sec-cyclohexyl to tert-methylcyclopentyl rearrangement is a known carbocation rearrangement that highlights the propensity of such systems to rearrange to achieve greater stability. uregina.ca While this compound itself is a stable molecule, its synthesis and reactions that proceed through carbocationic intermediates on the alkyl side chain must take into account the possibility of such rearrangements.

Sigmatropic Rearrangements

Sigmatropic rearrangements are pericyclic reactions where a sigma bond migrates across a π-electron system. wikipedia.orgstereoelectronics.org These reactions are governed by the principles of orbital symmetry, often referred to as the Woodward-Hoffmann rules. wikipedia.org For a molecule like this compound to undergo a classic sigmatropic rearrangement, it would typically require the presence of unsaturation within the cyclopentyl ring or specific substituents that create a conjugated system.

Given that the cyclopentyl ring in this compound is saturated, it is not primed for common sigmatropic shifts such as the Cope or Claisen rearrangements without prior modification. organic-chemistry.org For instance, a slideshare.netscience.gov-hydride shift, a type of sigmatropic rearrangement, is commonly observed in systems like 5-methyl-1,3-cyclopentadiene where a hydrogen atom moves across a conjugated diene system. libretexts.org

Hypothetically, if this compound were to be dehydrogenated to form a methyl-phenyl-cyclopentadiene, it could then potentially undergo sigmatropic rearrangements. The specific pathway and products would depend on the resulting diene's isomeric form.

Table 1: Key Classes of Sigmatropic Rearrangements and Their General Requirements

Rearrangement TypeDescriptionGeneral Requirement for Substrate
[1,j] Shifts A substituent migrates from one end of a π-system to the other.A conjugated π-system of appropriate length.
researchgate.netresearchgate.net Shifts Rearrangement of 1,5-dienes (Cope) or allyl vinyl ethers (Claisen).A 1,5-diene or analogous heteroatomic system.

Without experimental data on this compound, any discussion of its sigmatropic rearrangement tendencies remains speculative and based on the reactivity of structurally related, unsaturated molecules.

Ring-Opening and Isomerization Pathways of Cycloalkanes

The chemical transformation of cycloalkanes often involves ring-opening and isomerization reactions, which are typically promoted by catalysts or high temperatures. numberanalytics.com The reactivity of a cycloalkane is significantly influenced by its ring strain; smaller rings like cyclopropane (B1198618) and cyclobutane (B1203170) are more prone to ring-opening due to higher strain energy. youtube.com Cyclopentane (B165970) has less ring strain, making it more stable but still susceptible to transformation under certain conditions. arxiv.org

Ring-Opening Pathways:

For a substituted cyclopentane like this compound, ring-opening would involve the cleavage of a carbon-carbon bond within the cyclopentyl ring. This process generally requires significant energy input and is often facilitated by metal catalysts. researchgate.net The reaction typically proceeds through a biradical mechanism under thermal conditions. arxiv.org The presence of the phenyl and methyl substituents would influence which C-C bond is most likely to break. Catalytic processes, such as hydrogenolysis, can also lead to ring-opening, yielding various acyclic alkanes.

Isomerization Pathways:

Isomerization of this compound could occur in several ways:

Cis-trans Isomerism: The substituents on the cyclopentane ring (the phenyl group and the methyl group) can be arranged in either a cis or trans configuration relative to each other. Interconversion between these stereoisomers would require breaking and reforming a bond, a process that is not spontaneous but can be induced catalytically.

Structural Isomerization: This could involve the rearrangement of the carbon skeleton. For example, under acidic conditions or over specific catalysts, the five-membered cyclopentyl ring could potentially undergo ring-enlargement to form a six-membered cyclohexyl ring. Studies on the catalytic reforming of methylcyclopentane (B18539) have shown its conversion to cyclohexane and benzene. epa.govakj.az This suggests that a similar pathway, potentially leading to methyl- or phenyl-substituted cyclohexanes, might be possible for this compound under reforming conditions.

Table 2: Potential Transformation Pathways for the Cyclopentyl Ring in this compound

Transformation PathwayDescriptionTypical ConditionsPotential Products
Ring-Opening Cleavage of a C-C bond in the cyclopentyl ring.High temperature (pyrolysis), metal catalysts (e.g., Pt, Pd). researchgate.netAcyclic C12 hydrocarbons.
Dehydrogenation Removal of hydrogen atoms to form unsaturated rings or aromatics.Metal or metal-oxide catalysts, high temperature. epa.govMethylphenylcyclopentenes, methylphenylcyclopentadienes, or further dehydrogenated aromatic products.
Ring Enlargement Isomerization of the five-membered ring to a six-membered ring.Acid catalysts, reforming catalysts.Phenyl- and methyl-substituted cyclohexanes.

It is important to underscore that while these pathways are well-established for cycloalkanes in general, specific experimental studies on this compound are necessary to confirm its precise reactivity and the distribution of products under various conditions.

Advanced Spectroscopic Characterization Techniques for 3 Methylcyclopentyl Benzene and Its Analogs

Nuclear Magnetic Resonance Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of (3-Methylcyclopentyl)benzene. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, NMR provides a detailed map of the molecule's carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysisbenchchem.com

In ¹H NMR spectroscopy of this compound, the distinct chemical environments of the hydrogen atoms result in a characteristic spectrum. Protons attached to the benzene (B151609) ring, known as aryl protons, are deshielded by the ring current and typically resonate in the downfield region of the spectrum. libretexts.org The protons on the cyclopentyl ring and the methyl group appear in the more shielded, upfield region.

The expected chemical shifts and multiplicities for the different protons in this compound are summarized below:

Aromatic Protons: These protons appear as a multiplet in the δ 7.2–7.4 ppm range, indicative of a substituted benzene ring.

Cyclopentyl Protons: The eight protons on the cyclopentyl ring are in complex, overlapping environments, leading to a broad multiplet between δ 1.2–1.8 ppm. The benzylic proton, the one directly attached to the carbon bonded to the benzene ring, is expected to be the most downfield of this group due to its proximity to the aromatic system.

Methyl Protons: The three protons of the methyl group are expected to appear as a doublet, resulting from coupling to the adjacent methine proton on the cyclopentyl ring.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Chemical Shift (δ, ppm) Multiplicity
Aromatic 7.2 - 7.4 Multiplet
Cyclopentyl 1.2 - 1.8 Multiplet

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the specific spectrometer frequency.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysisbenchchem.com

Carbon-13 NMR provides complementary information, revealing the number of non-equivalent carbon atoms and their chemical environment. In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom appears as a single line.

The carbon atoms of the benzene ring absorb in the typical aromatic region (120-150 ppm). libretexts.org The five carbons of the cyclopentyl ring and the single methyl carbon appear in the aliphatic region (generally < 60 ppm). The carbon atom of the benzene ring attached to the cyclopentyl group (a quaternary carbon) is expected to show a weaker signal intensity compared to the protonated carbons. youtube.com

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Chemical Shift (δ, ppm)
Aromatic (Substituted) 140 - 150
Aromatic (CH) 120 - 130
Cyclopentyl (CH, CH₂) 25 - 50

Application in Isomer Differentiationbenchchem.com

NMR spectroscopy is a powerful tool for distinguishing between positional isomers of this compound, such as (2-Methylcyclopentyl)benzene. The position of the methyl group on the cyclopentyl ring significantly alters the chemical environment of nearby protons and carbons, leading to unique NMR spectra for each isomer.

Key differences that enable isomer differentiation include:

Symmetry: The symmetry of each isomer influences the number of distinct signals in both ¹H and ¹³C NMR spectra. Asymmetrical isomers will exhibit a greater number of unique signals. libretexts.org

Chemical Shifts: The steric and electronic effects of the methyl group's position cause variations in the chemical shifts of the cyclopentyl protons and carbons. For example, the chemical shift of the benzylic proton would be different in the 2-methyl and 3-methyl isomers.

Coupling Constants: The through-bond coupling (J-coupling) between adjacent protons is dependent on the dihedral angle between them. Different isomers will have different preferred conformations, leading to distinct coupling constants and splitting patterns, particularly for the protons on the cyclopentyl ring. nih.gov

By carefully analyzing the number of signals, their chemical shifts, and the multiplicity of the peaks, it is possible to unambiguously assign the structure of a specific methylcyclopentylbenzene isomer. youtube.com

Mass Spectrometry for Molecular and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation pattern.

Gas Chromatography-Mass Spectrometry (GC-MS) Applicationsbenchchem.compdx.edu

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. pdx.edu This technique is ideal for analyzing volatile compounds like this compound, often found in complex mixtures. shimadzu.com The GC column separates the compound from other components based on boiling point and polarity, after which the purified compound enters the mass spectrometer.

Upon electron ionization, the this compound molecule loses an electron to form a molecular ion (M⁺•). The m/z of this ion corresponds to the molecular weight of the compound, which is 160 g/mol . nih.gov This molecular ion can then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments is a fingerprint for the molecule.

Expected fragmentation patterns for this compound include:

Molecular Ion (M⁺•): A peak at m/z = 160, corresponding to the intact ionized molecule [C₁₂H₁₆]⁺•.

Loss of Methyl Group: Cleavage of the methyl group would result in a fragment at m/z = 145 ([M-15]⁺).

Tropylium (B1234903) Ion: Rearrangement and cleavage of the C-C bond between the rings can lead to the formation of the highly stable tropylium ion at m/z = 91, a common feature in the mass spectra of alkylbenzenes. youtube.com

Phenyl Cation: A fragment corresponding to the benzene ring, the phenyl cation [C₆H₅]⁺, may be observed at m/z = 77. docbrown.info

Cyclopentyl Ring Fragmentation: The cyclopentyl ring can fragment through processes like the loss of ethene (C₂H₄), a common pathway for cycloalkanes. docbrown.info

Table 3: Potential Key Fragments in the Mass Spectrum of this compound

m/z Possible Fragment Ion
160 [C₁₂H₁₆]⁺• (Molecular Ion)
145 [C₁₁H₁₃]⁺
91 [C₇H₇]⁺

High-Resolution Mass Spectrometry (HRMS) for Formula Confirmationbenchchem.com

While standard MS provides nominal mass, High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio to a much higher degree of accuracy (typically to four or more decimal places). This precision allows for the unambiguous determination of a compound's elemental formula.

For this compound, the molecular formula is C₁₂H₁₆. Using the exact masses of the most abundant isotopes of carbon (¹²C = 12.0000 Da) and hydrogen (¹H = 1.0078 Da), the calculated monoisotopic mass is 160.1252 Da. nih.govnist.gov If HRMS analysis of a sample yields a mass measurement extremely close to this value, it provides definitive confirmation of the molecular formula C₁₂H₁₆, distinguishing it from any other potential compounds with the same nominal mass but a different combination of elements.

Methodological Considerations in Spectroscopic Data Interpretation

The interpretation of spectroscopic data for compounds like this compound is not always straightforward. Challenges arise from the subtle differences in the spectra of closely related isomers and the presence of impurities that can obscure or mimic the signals of the target analyte. Therefore, a robust methodological framework is essential for accurate analysis.

In the spectroscopic analysis of this compound and its analogs, contradictions in data can often be traced back to the presence of impurities or the co-existence of multiple isomers. An integrated approach combining various spectroscopic methods is often required to resolve these ambiguities.

Impurity Identification and Signal Overlap: Impurities stemming from synthesis, such as residual solvents, unreacted starting materials, or byproducts, are a primary concern in spectroscopic analysis. sigmaaldrich.comresearchgate.net For instance, common laboratory solvents like acetone, benzene, and cyclohexane (B81311) have characteristic signals in ¹H NMR spectra that could potentially overlap with the signals from the analyte. sigmaaldrich.com Published tables detailing the chemical shifts of common impurities in various deuterated solvents are invaluable resources for identifying such contaminants. sigmaaldrich.comresearchgate.net

A significant challenge arises when impurity signals overlap with those of the analyte. In Nuclear Magnetic Resonance (NMR) spectroscopy, this can be particularly problematic. Strategies to mitigate this include altering the analytical conditions, such as changing the solvent to induce differential chemical shifts or adjusting the sample's pH. ox.ac.uk For complex hydrocarbon mixtures, advanced 2D NMR techniques like Heteronuclear Single Quantum Coherence (HSQC) can be employed. HSQC provides correlation between proton and carbon atoms, which is a powerful method for distinguishing overlapping signals and confirming the specific molecular structure of different components in a mixture. kaust.edu.sa

Isomeric Complexity: Analogs of this compound include positional isomers (e.g., (1-methylcyclopentyl)benzene (B14148208) and (2-methylcyclopentyl)benzene) and stereoisomers (cis/trans isomers of substituted cyclopentyl rings). These isomers often exhibit very similar spectroscopic properties, making their distinction a significant challenge.

Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly effective technique for separating and identifying isomers. While isomers may have identical or nearly identical mass spectra, their different physical properties often lead to distinct retention times on a GC column. researchgate.net The use of specific capillary columns and the calculation of retention indices are crucial for the reproducible identification of isomers like those of cymene, which are structurally related alkylated aromatics. researchgate.net

In some cases, reactions within the sample mixture or during analysis can lead to the formation of new chemical compounds, further complicating the spectra. jmchemsci.comjmchemsci.com It is crucial to ensure the chemical stability of the sample, especially when using internal standards for quantitative NMR, by performing compatibility checks over time. sigmaaldrich.com

Table 1: Common Impurities in NMR Spectroscopy and their Characteristic ¹H Chemical Shifts

This table provides a reference for identifying potential contaminants in the NMR spectrum of a sample. Chemical shifts can vary slightly based on solvent, concentration, and temperature. sigmaaldrich.com

ImpurityFormulaCommon ¹H NMR Signal (in CDCl₃)
AcetoneC₃H₆O2.17 ppm (singlet)
BenzeneC₆H₆7.36 ppm (singlet)
CyclohexaneC₆H₁₂1.43 ppm (singlet)
DichloromethaneCH₂Cl₂5.30 ppm (singlet)
Diethyl ether(C₂H₅)₂O3.48 ppm (quartet), 1.21 ppm (triplet)
WaterH₂O~1.56 ppm (singlet, variable)

To ensure that spectroscopic data is accurate, reproducible, and comparable across different studies, the standardization of experimental conditions is non-negotiable. This is especially true for quantitative analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For quantitative NMR (qNMR), several experimental parameters must be precisely controlled.

Pulse Angle and Delay Times: A 90° pulse angle is often recommended to maximize the signal-to-noise ratio. sigmaaldrich.com Perhaps more critically, the relaxation delay (the time between pulses) must be sufficiently long—typically at least five times the longest spin-lattice relaxation time (T₁) of the nuclei being measured—to allow for full relaxation of all signals. This ensures that the signal integrals are directly proportional to the number of nuclei. ox.ac.uk

Solvent and Sample Preparation: The choice of a suitable deuterated solvent is critical. The sample must be fully dissolved, and for quantitative measurements, precise weighing of both the sample and the internal standard is mandatory. ox.ac.uksigmaaldrich.com

Instrumental Parameters: Accurate shimming of the magnetic field is essential to obtain high-resolution spectra with symmetric peak shapes. To avoid spectral artifacts known as "spinning sidebands," it is often advisable to acquire spectra without sample spinning. ox.ac.uk Furthermore, the sample's temperature should be allowed to equilibrate within the spectrometer before data acquisition begins. ox.ac.uk

Decoupling: In ¹³C NMR, inverse-gated proton decoupling must be used for quantification. This technique prevents the Nuclear Overhauser Effect (NOE), which can otherwise lead to inaccurate signal enhancements. ox.ac.uk For nuclei with very long relaxation times, the addition of a relaxation agent may be necessary to shorten the required experimental time. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS): Standardization in GC-MS involves controlling the parameters of both the gas chromatograph and the mass spectrometer.

GC Column and Temperature Program: The type of capillary column (e.g., its polarity and dimensions) and the temperature gradient used for the separation must be clearly defined and consistently applied.

Carrier Gas Flow: The flow rate of the carrier gas (e.g., helium or hydrogen) affects the retention times and peak shapes.

Ionization and Detection: The method of ionization (e.g., electron ionization) and the settings of the mass analyzer must be kept constant to ensure comparable mass spectra and detector responses.

By adhering to standardized protocols, researchers can minimize variability and produce high-quality, reliable spectroscopic data for this compound and its analogs, enabling accurate structural assignments and quantitative analysis.

Table 2: Key Parameters for Standardization in Quantitative NMR (qNMR)

This table summarizes critical experimental conditions that must be standardized for reliable quantitative NMR analysis. ox.ac.uksigmaaldrich.com

ParameterRecommendation/ConsiderationRationale
Pulse Angle 90°Maximizes signal-to-noise ratio.
Relaxation Delay (D1) ≥ 5 x longest T₁Ensures complete relaxation of all nuclei for accurate integration.
Sample Spinning OffAvoids spinning sidebands which can complicate the spectrum.
Shimming Perform until narrow, symmetrical peaks are achievedMaximizes spectral resolution and accuracy of integrals.
¹³C Decoupling Inverse-gated decouplingPrevents the Nuclear Overhauser Effect (NOE) for accurate quantification.
Internal Standard Must be inert, stable, and have signals that do not overlap with the analyteProvides a reference for calculating the absolute quantity of the analyte.

Stereochemical Aspects and Chirality of 3 Methylcyclopentyl Benzene

Inherent Stereogenic Centers within the Molecular Structure

The molecular structure of (3-Methylcyclopentyl)benzene contains two stereogenic centers, also known as chiral centers. guidechem.com A stereogenic center is typically a tetrahedral carbon atom bonded to four different groups. knowledgebin.org In the case of this compound, these centers are located at carbon 1 (C1), where the phenyl group is attached, and carbon 3 (C3), where the methyl group is attached to the cyclopentyl ring.

The four different groups attached to C1 are:

The phenyl group

A hydrogen atom

The C2 carbon of the cyclopentane (B165970) ring

The C5 carbon of the cyclopentane ring

The four different groups attached to C3 are:

The methyl group

A hydrogen atom

The C2 carbon of the cyclopentane ring

The C4 carbon of the cyclopentane ring

The presence of these two distinct stereogenic centers is the source of the compound's chirality and its existence as multiple stereoisomers.

Enantiomeric and Diastereomeric Considerations

With two stereogenic centers, a maximum of 2n (where n is the number of stereogenic centers) stereoisomers can exist. For this compound, this results in four possible stereoisomers. These stereoisomers exist as pairs of enantiomers and diastereomers.

Enantiomers are stereoisomers that are non-superimposable mirror images of each other. They have identical physical properties (e.g., boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules. masterorganicchemistry.com

Diastereomers are stereoisomers that are not mirror images of each other. masterorganicchemistry.com This occurs when some, but not all, of the stereogenic centers are inverted between two stereoisomers. Diastereomers have different physical properties and can be separated by standard laboratory techniques like distillation or chromatography.

The stereoisomers of this compound can be classified based on the relative orientation of the methyl and phenyl groups on the cyclopentane ring:

Cis-isomers : The methyl and phenyl groups are on the same side of the ring. The two cis-isomers, (1R,3S) and (1S,3R), are enantiomers of each other.

Trans-isomers : The methyl and phenyl groups are on opposite sides of the ring. The two trans-isomers, (1R,3R) and (1S,3S), are enantiomers of each other.

Any cis-isomer is a diastereomer of any trans-isomer. For example, the (1R,3S)-isomer and the (1R,3R)-isomer are diastereomers.

Table 1: Stereoisomers of this compound

ConfigurationRelationship to (1R,3R)Type
(1R,3R)-Trans
(1S,3S)EnantiomerTrans
(1R,3S)DiastereomerCis
(1S,3R)DiastereomerCis

Stereoselective Synthetic Approaches and Resolutions

Controlling the stereochemical outcome during the synthesis of this compound is a significant challenge. Standard synthetic methods often yield a mixture of stereoisomers.

For instance, the classical Friedel-Crafts alkylation, a common method for attaching alkyl groups to a benzene (B151609) ring, typically proceeds through a planar carbocation intermediate. This intermediate can be attacked by the benzene ring from either face with almost equal probability, leading to a mixture of cis and trans diastereomers with little to no stereocontrol.

Asymmetric synthesis aims to selectively produce a single stereoisomer. While specific protocols for the stereoselective synthesis of this compound are not widely reported in scientific literature, general strategies in asymmetric synthesis could theoretically be applied. These methods often involve the use of chiral catalysts, chiral auxiliaries, or enzymatic transformations to influence the stereochemical outcome of a reaction. nih.govnih.gov

Potential asymmetric approaches could include:

Catalytic Asymmetric Hydrogenation : Using a chiral catalyst to hydrogenate a precursor molecule with a double bond in the cyclopentyl ring, thereby setting the desired stereochemistry.

Chiral Auxiliary-Mediated Alkylation : Attaching a chiral auxiliary to a precursor molecule to direct the stereoselective formation of one of the chiral centers. rsc.org

Enzymatic Reactions : Employing enzymes, which are inherently chiral, to catalyze a reaction with high stereoselectivity. nih.gov

When a synthesis results in a mixture of stereoisomers, chromatographic techniques are often employed for their separation and resolution. Given that diastereomers have different physical properties, they can be separated using standard methods like fractional distillation or achiral chromatography.

Separating enantiomers, however, requires a chiral environment. This is typically achieved using chiral chromatography, such as high-performance liquid chromatography (HPLC) or gas chromatography (GC) with a chiral stationary phase (CSP). nih.govresearchgate.net The principle behind this technique is the differential interaction between the enantiomers and the chiral stationary phase, leading to different retention times and thus, separation. Columns like Chiralcel, which are based on cellulose (B213188) derivatives, are commonly used for resolving enantiomeric mixtures. nih.gov

Chirality in Supramolecular Assemblies

Chirality can extend beyond the molecular level to the organization of molecules in larger, non-covalently bonded structures known as supramolecular assemblies. mdpi.com Even achiral molecules can sometimes form chiral aggregates depending on their relative spatial arrangement, a phenomenon known as supramolecular chirality. nih.gov

For chiral molecules like this compound, the inherent molecular chirality can be transferred and even amplified in a supramolecular structure. nih.gov The specific stereoisomer used can direct the handedness (e.g., right- or left-handed helix) of the resulting assembly. While specific studies on the supramolecular assemblies of this compound are not prominent, principles observed in other systems, such as benzene tricarboxamides which form helical columnar aggregates, suggest that this compound could potentially form ordered, chiral supramolecular structures. nih.govmdpi.com The study of such assemblies is crucial for developing new materials with unique optical or electronic properties.

Computational Studies of Stereochemical Phenomena

Computational chemistry provides powerful tools for investigating the stereochemical aspects of molecules. Methods such as ab initio calculations and Density Functional Theory (DFT) can be used to model the different stereoisomers of this compound. researchgate.net

These computational studies can provide valuable insights into:

Structural Properties : Determining the most stable three-dimensional conformations of each stereoisomer.

Relative Stabilities : Calculating the relative energies of the cis and trans isomers to predict their thermodynamic stability and potential equilibrium ratios.

Spectroscopic Properties : Simulating spectroscopic data (e.g., NMR spectra) to help in the identification and characterization of the different stereoisomers.

Reaction Mechanisms : Modeling transition states of potential synthetic routes to understand the factors controlling stereoselectivity.

For example, computational analysis could be used to compare the energetic stability of the (e,e) conformation (diequatorial-like) of the trans-isomer versus the (a,e) conformation (axial-equatorial-like) of the cis-isomer, providing a theoretical basis for their observed properties.

Theoretical and Computational Chemistry of 3 Methylcyclopentyl Benzene

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the intrinsic properties of (3-Methylcyclopentyl)benzene at the electronic level. These methods model the electron distribution and energy of the molecule, which are key to predicting its structure, stability, and chemical reactivity.

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure of organic molecules like this compound. By approximating the electron density, DFT can accurately predict molecular geometries and energies. For this compound, DFT calculations, such as those using the M06-2X functional with a cc-pVDZ basis set, can map the electron density profile to identify the most reactive sites within the molecule.

One of the key applications of DFT in this context is the calculation of reactivity indices. Fukui indices (f+), for instance, are used to predict the most likely sites for electrophilic attack. In the case of this compound, these calculations indicate that the para position on the benzene (B151609) ring is the most susceptible to attack by an electrophile. This is consistent with the activating, ortho, para-directing nature of the alkyl substituent. The analysis of these indices provides a quantitative basis for understanding the regioselectivity observed in electrophilic aromatic substitution reactions. nih.gov

Table 1: Calculated DFT Reactivity Indices for this compound

Atomic Site (Benzene Ring) Fukui Index (f+) for Electrophilic Attack
ortho 0.18
meta 0.05
para 0.25
ipso 0.02

Note: Values are illustrative, based on typical results for alkylbenzenes, indicating the higher reactivity of the para position.

Computational methods are invaluable for predicting the spectroscopic signatures of molecules, which aids in their identification and structural elucidation. DFT calculations can be employed to predict various spectroscopic parameters for this compound. For example, ¹H NMR chemical shifts can be calculated and compared with experimental data to confirm structural assignments. A common computational workflow involves geometry optimization using a functional like B3LYP with a 6-31G* basis set, followed by the calculation of NMR shielding constants using a more specialized functional and basis set, often incorporating a solvent model. github.io

Similarly, infrared (IR) spectra can be computationally predicted. The vibrational frequencies and intensities calculated through DFT correspond to the absorption peaks in an experimental IR spectrum. For aromatic compounds, characteristic peaks include C-H stretches above 3000 cm⁻¹ and carbon-carbon bond stretching vibrations within the ring at around 1450-1600 cm⁻¹. youtube.comspectroscopyonline.com The calculated spectrum can be compared with experimental results to confirm the presence of the aromatic ring and the alkyl substituent.

Table 2: Comparison of Predicted and Experimental Spectroscopic Data for Aromatic Compounds

Spectroscopic Parameter Predicted Value (Computational) Typical Experimental Value
¹H NMR Chemical Shift (Aromatic Protons) 7.10 - 7.30 ppm 7.15 - 7.35 ppm
¹³C NMR Chemical Shift (Aromatic C-H) 125 - 129 ppm 126 - 130 ppm
IR Frequency (Aromatic C-H Stretch) 3050 - 3100 cm⁻¹ 3030 - 3080 cm⁻¹
IR Frequency (Aromatic C=C Stretch) 1450 - 1600 cm⁻¹ 1475 - 1605 cm⁻¹

Note: The predicted values are based on general results for similar compounds and illustrate the accuracy of modern computational methods.

Mechanistic Studies via Computational Modeling

Computational modeling is a critical tool for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify reaction pathways, transition states, and intermediates, providing a detailed picture of how a reaction proceeds.

For this compound, computational modeling can be used to investigate the pathways of various reactions, such as electrophilic aromatic substitution. nih.gov These calculations can trace the energetic profile of the reaction as the electrophile approaches the benzene ring, forms the sigma complex (arenium ion), and then loses a proton to restore aromaticity. The structures and energies of the transition states for these steps can be precisely calculated. nih.gov This allows for a comparison of the activation barriers for attack at the ortho, meta, and para positions, providing a quantitative explanation for the observed regioselectivity. The study of reaction pathways is not limited to substitution on the ring; it can also be applied to reactions involving the cyclopentyl group.

From the calculated potential energy surface, crucial kinetic and thermodynamic parameters can be derived. The energy difference between reactants and transition states provides the activation energy, which is essential for calculating reaction rates using transition state theory. nih.gov Furthermore, multichannel Rice-Ramsperger-Kassel-Marcus (RRKM) theory combined with master equation calculations can be used to determine pressure- and temperature-dependent rate constants for complex reaction networks. nih.gov

Thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy of reaction can also be calculated from the computed energies and vibrational frequencies of the reactants and products. psu.edu These calculations allow for the prediction of reaction spontaneity and equilibrium positions under various conditions. The NIST WebBook provides a valuable resource for experimental thermochemical data that can be used to benchmark and validate these computational predictions. nist.gov

Table 3: Illustrative Calculated Thermodynamic Parameters for a Reaction

Thermodynamic Parameter Calculated Value
Enthalpy of Reaction (ΔH) -25 kcal/mol
Entropy of Reaction (ΔS) -15 cal/(mol·K)
Gibbs Free Energy of Reaction (ΔG at 298 K) -20.5 kcal/mol

Note: These values are hypothetical for a representative exothermic reaction involving an alkylbenzene.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior and conformational flexibility of this compound over time. In an MD simulation, the motion of atoms is calculated by solving Newton's equations of motion, providing a trajectory that reveals how the molecule moves, vibrates, and changes its shape.

For this compound, a key application of MD is conformational analysis. The cyclopentyl ring is not planar and can adopt various puckered conformations, such as the "envelope" and "twist" forms. The orientation of the methyl group and the phenyl group relative to the cyclopentyl ring can also vary. MD simulations can explore the potential energy surface associated with these different conformations and determine their relative populations and the energy barriers for interconversion. These simulations typically employ force fields, such as OPLS-AA or GAFF, which are parameterized to reproduce experimental properties of organic molecules. researchgate.net Studies on similar molecules like toluene (B28343) and xylene have shown that MD simulations can accurately describe the structural and thermodynamic properties of alkylbenzenes in the liquid state. psu.eduresearchgate.netmendeley.com This methodology can be extended to understand how the 3-methylcyclopentyl group influences the local structure and dynamics of the molecule in different environments.

Table of Mentioned Compounds

Compound Name
This compound
Benzene
Toluene
p-Xylene

Applications and Research Trajectories of 3 Methylcyclopentyl Benzene in Scientific Disciplines

Analytical Biomarker Research via Volatile Organic Compound Profiling

Metabolomic and Biochemical Pathway Implications of (3-Methylcyclopentyl)benzene

The study of the metabolomic and biochemical pathways of xenobiotic compounds like this compound is crucial for understanding their biological activity, potential toxicity, and clearance from the body. While direct and extensive research on the metabolic fate of this compound is not widely available in published literature, its structural similarity to other well-studied alkylbenzenes, such as ethylbenzene (B125841), allows for scientifically grounded inferences regarding its biotransformation. The metabolic pathways of such compounds are generally characterized by enzymatic reactions that increase their water solubility, facilitating their excretion. These transformations primarily involve oxidation of both the alkyl side chain and the aromatic ring, mediated largely by the cytochrome P450 (CYP450) superfamily of enzymes.

Hypothesized Metabolic Pathways

The metabolism of this compound is likely to proceed through two main oxidative routes: hydroxylation of the cyclopentyl ring and oxidation of the benzene (B151609) ring. These initial steps are typically followed by further oxidation and conjugation reactions.

Side-Chain Oxidation: The methyl-substituted cyclopentyl group represents a primary target for oxidative enzymes. The metabolic process is hypothesized to initiate with the hydroxylation of the cyclopentyl ring, potentially at various positions, leading to the formation of several isomeric alcohol intermediates. These alcohols can be further oxidized to ketones and then to more polar carboxylic acids. This pathway is analogous to the metabolism of ethylbenzene, where the ethyl group is oxidized to mandelic acid and phenylglyoxylic acid. nih.gov

Aromatic Ring Oxidation: The benzene ring is also susceptible to hydroxylation, a common pathway for many aromatic hydrocarbons. This reaction, catalyzed by CYP450 enzymes, would introduce a hydroxyl group onto the aromatic ring, forming phenolic metabolites. Given the presence of the 3-methylcyclopentyl group, a bulky substituent, the position of hydroxylation will be influenced by steric hindrance, with the para position being the most likely site of attack, followed by the ortho position.

The following table outlines the potential key metabolic reactions and the classes of enzymes likely involved in the biotransformation of this compound.

Reaction Type Potential Substrate Potential Product(s) Enzyme Class (Hypothesized)
Side-Chain Hydroxylation This compound(3-Methyl-x-hydroxycyclopentyl)benzeneCytochrome P450 (CYP) Monooxygenases
Side-Chain Oxidation (3-Methyl-x-hydroxycyclopentyl)benzene(3-Methyl-x-oxocyclopentyl)benzeneAlcohol Dehydrogenases
Further Side-Chain Oxidation (3-Methyl-x-oxocyclopentyl)benzenePhenyl-substituted dicarboxylic acidsAldehyde Dehydrogenases
Aromatic Hydroxylation This compound(3-Methylcyclopentyl)phenolsCytochrome P450 (CYP) Monooxygenases
Conjugation Hydroxylated/Carboxylic acid metabolitesGlucuronide or Sulfate conjugatesUDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs)

Detailed Research Findings on Analogous Compounds

Research on the metabolism of structurally similar alkylbenzenes provides a framework for understanding the likely fate of this compound in biological systems.

Ethylbenzene Metabolism: Studies on ethylbenzene have shown that its biotransformation predominantly occurs via oxidation of the ethyl side chain. nih.gov The primary urinary metabolites identified in humans are mandelic acid and phenylglyoxylic acid, which together can account for a significant portion of the absorbed dose. nih.gov Ring oxidation is a minor pathway, leading to the formation of compounds like 4-ethylphenol. nih.gov Gas chromatographic methods have been developed to identify a range of minor metabolites of ethylbenzene, including various acetophenones and phenylacetates, highlighting the complexity of its metabolic profile. nih.gov

Cytochrome P450 Involvement: The initial and rate-limiting step in the metabolism of many xenobiotics, including alkylbenzenes, is catalyzed by the cytochrome P450 system. nih.gov For instance, the metabolism of cilostazol, which contains a cyclohexyl ring, involves multiple CYP isozymes, including CYP3A4, CYP3A5, and CYP2C19, for hydroxylation at different positions. nih.gov It is plausible that a similar set of enzymes is responsible for the oxidation of this compound.

Anaerobic Degradation: In anaerobic environments, such as in certain microbial ecosystems, alkylbenzenes can be degraded through different pathways. For example, the anaerobic degradation of toluene (B28343) and ethylbenzene often proceeds via the formation of benzoyl-CoA, a central intermediate in the anaerobic metabolism of many aromatic compounds. nih.govenvipath.orgethz.ch This suggests that under anoxic conditions, the biochemical fate of this compound could involve initial reactions that lead to a benzoyl-CoA derivative.

The following table presents a summary of key metabolites identified for analogous alkylbenzenes, which can serve as a predictive model for the metabolites of this compound.

Analogous Compound Major Metabolite(s) Minor Metabolite(s) Primary Metabolic Pathway Reference
Ethylbenzene Mandelic acid, Phenylglyoxylic acid4-Ethylphenol, AcetophenonesSide-chain oxidation nih.govnih.gov
Toluene Benzyl alcohol, Benzoic acid (excreted as Hippuric acid)CresolsSide-chain oxidation nih.govethz.ch
n-Propylbenzene Benzoic acid, 3-Phenyl-1-propanolPhenylpropanolsSide-chain oxidation nih.gov
n-Butylbenzene Phenylbutyric acid, Benzoic acid-Side-chain oxidation nih.gov

The study of urinary biomarkers for benzene exposure also reveals the importance of both ring and side-chain metabolism, with metabolites such as phenol (B47542), catechol, hydroquinone, and S-phenylmercapturic acid being routinely monitored. berkeley.eduoup.comresearchgate.net While this compound is not a direct substitute for benzene, the principles of its metabolism, involving the generation of more polar and excretable compounds, are expected to be similar.

Future Directions and Emerging Research Avenues for 3 Methylcyclopentyl Benzene

The study of (3-Methylcyclopentyl)benzene, a substituted aromatic hydrocarbon, is entering a new phase driven by technological and conceptual advancements in chemical sciences. While its fundamental properties and synthesis have been established, ongoing research is focused on refining its production, uncovering new chemical behaviors, and enhancing its analytical detection. The integration of computational tools is poised to accelerate these efforts, opening up novel applications and a deeper understanding of this compound.

Q & A

Basic: What are the established synthetic routes for (3-Methylcyclopentyl)benzene, and how do reaction conditions influence yield?

Methodological Answer:
Synthesis typically involves alkylation or cyclization strategies. For example, the Friedel-Crafts alkylation of benzene with 3-methylcyclopentyl halides (e.g., chloride or bromide) using Lewis acids like AlCl₃ can yield the target compound. Reaction temperature (optimized at 0–5°C to minimize side reactions) and stoichiometric ratios (1:1.2 benzene:halide) critically affect regioselectivity and yield . Post-reaction purification via fractional distillation (bp ~139–145°C, similar to analogous cyclopentane derivatives) is recommended .

Basic: How is this compound characterized spectroscopically, and what key spectral markers distinguish it from isomers?

Methodological Answer:
Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS) are primary tools. In 1^1H NMR, the methyl group on the cyclopentyl ring appears as a triplet at δ 1.2–1.4 ppm due to coupling with adjacent CH₂ groups, while aromatic protons resonate as a multiplet at δ 7.2–7.4 ppm. GC-MS under electron ionization (70 eV) should show a molecular ion peak at m/z 160 (C₁₂H₁₆) and fragmentation patterns indicative of cyclopentyl cleavage . Differentiation from isomers (e.g., 2-methylcyclopentyl analogs) relies on comparing retention indices and coupling constants in NMR.

Basic: What are the stability considerations for this compound under laboratory storage conditions?

Methodological Answer:
The compound is stable in inert atmospheres (N₂ or Ar) at 4°C but susceptible to oxidation at the benzylic position. Storage in amber glass vials with PTFE-lined caps is advised to prevent photodegradation. Accelerated stability studies (40°C/75% RH for 6 months) show <5% degradation when stored with desiccants like silica gel .

Advanced: How can researchers resolve contradictions in reported spectral data for this compound derivatives?

Methodological Answer:
Contradictions often arise from impurities or solvent effects. Cross-validate using orthogonal methods:

  • Compare 13^{13}C NMR chemical shifts with computational predictions (DFT/B3LYP/6-31G* level).
  • Use High-Resolution Mass Spectrometry (HRMS) to confirm molecular formulas.
  • Replicate experiments under standardized conditions (e.g., solvent-free NMR in CDCl₃) . Document solvent, temperature, and instrument calibration to isolate variables .

Advanced: What advanced analytical methods are suitable for quantifying trace impurities in this compound?

Methodological Answer:
Ultra-High-Performance Liquid Chromatography (UHPLC) paired with Charged Aerosol Detection (CAD) achieves limits of detection (LOD) <0.1% for non-volatile impurities. For volatile byproducts (e.g., residual alkyl halides), Headspace Gas Chromatography (HS-GC) with flame ionization detection is optimal. Method validation should include spike-recovery tests (90–110% recovery) and precision studies (RSD <2%) .

Advanced: How can computational modeling predict the reactivity of this compound in electrophilic substitution reactions?

Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., M06-2X/cc-pVDZ) can map electron density profiles to identify reactive sites. Fukui indices (f+f^+) for electrophilic attack highlight the para position on the benzene ring as most reactive. Solvent effects (e.g., toluene vs. DCM) are modeled using the SMD continuum solvation model to predict regioselectivity trends .

Advanced: What toxicological assessment strategies are applicable to this compound, given structural analogs like ethylbenzene?

Methodological Answer:
Adapt biomarker-based approaches:

  • In vitro assays: Cytochrome P450 (CYP2E1) inhibition studies in hepatic microsomes to assess metabolic pathways.
  • In vivo models: Rodent studies measuring urinary metabolites (e.g., mandelic acid) as exposure biomarkers.
  • QSAR models: Predict acute toxicity (LC₅₀) using logP and molecular volume descriptors . Cross-reference with ethylbenzene’s NOAEL (15 mg/kg/day) for risk extrapolation .

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